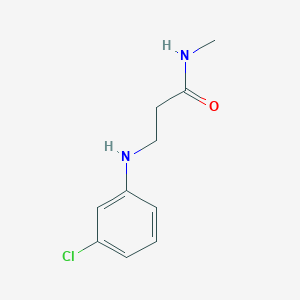
N~3~-(3-Chlorophenyl)-N-methyl-beta-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(3-Chlorophenyl)-N-methyl-beta-alaninamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the amide, and a methyl group attached to the nitrogen atom of the beta-alaninamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-Chlorophenyl)-N-methyl-beta-alaninamide typically involves the reaction of 3-chlorophenylamine with N-methyl-beta-alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like acetonitrile . The reaction is carried out at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N3-(3-Chlorophenyl)-N-methyl-beta-alaninamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N~3~-(3-Chlorophenyl)-N-methyl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N~3~-(3-Chlorophenyl)-N-methyl-beta-alaninamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N3-(3-Chlorophenyl)-N-methyl-beta-alaninamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Nicotinamide, N-(3-chlorophenyl)-: Similar in structure but with a nicotinamide group instead of beta-alaninamide.
Acetamide, N-(3-chlorophenyl)-: Contains an acetamide group instead of beta-alaninamide.
Uniqueness
N~3~-(3-Chlorophenyl)-N-methyl-beta-alaninamide is unique due to the presence of both a chlorophenyl group and a beta-alaninamide group, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
87231-26-3 |
|---|---|
分子式 |
C10H13ClN2O |
分子量 |
212.67 g/mol |
IUPAC名 |
3-(3-chloroanilino)-N-methylpropanamide |
InChI |
InChI=1S/C10H13ClN2O/c1-12-10(14)5-6-13-9-4-2-3-8(11)7-9/h2-4,7,13H,5-6H2,1H3,(H,12,14) |
InChIキー |
WFZUMLWNHVPADE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CCNC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
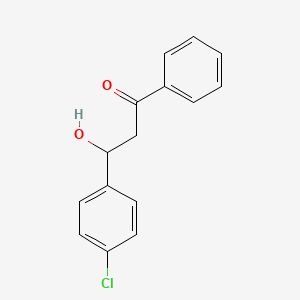

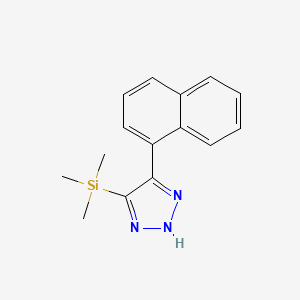
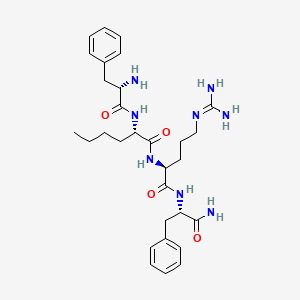
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)


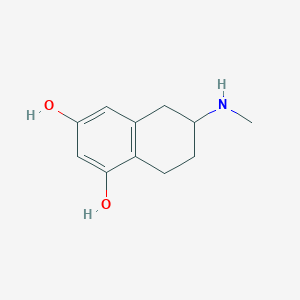
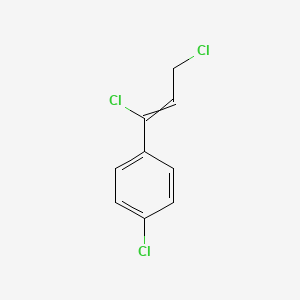
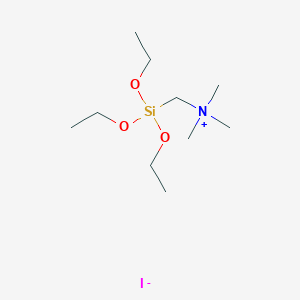
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)

